molecular formula C20H17N3O2S3 B14975850 5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

5-(benzylthio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B14975850
M. Wt: 427.6 g/mol
InChI Key: NSHAURYANURPAD-UHFFFAOYSA-N
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Description

5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex organic compound belonging to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a benzylsulfanyl group, an ethoxyphenyl group, and a sulfanylidene group

Preparation Methods

The synthesis of 5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolopyrimidine core.

    Introduction of the benzylsulfanyl group: This is achieved through nucleophilic substitution reactions where a benzylsulfanyl group is introduced to the core structure.

    Addition of the ethoxyphenyl group: This step involves electrophilic aromatic substitution to attach the ethoxyphenyl group to the core structure.

    Formation of the sulfanylidene group: This is typically achieved through oxidation reactions where a sulfur atom is introduced to form the sulfanylidene group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the benzylsulfanyl group, converting it to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and ethoxyphenyl groups.

    Condensation: The compound can undergo condensation reactions with various reagents to form more complex structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles .

Scientific Research Applications

5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication and transcription. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells. Additionally, the compound’s sulfanylidene group may interact with cellular thiols, leading to oxidative stress and cell death .

Comparison with Similar Compounds

5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one can be compared with other thiazolopyrimidine derivatives, such as:

    5-(methylsulfanyl)-3-(4-methoxyphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.

    5-(phenylsulfanyl)-3-(4-chlorophenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one:

The uniqueness of 5-(benzylsulfanyl)-3-(4-ethoxyphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

5-benzylsulfanyl-3-(4-ethoxyphenyl)-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S3/c1-2-25-15-10-8-14(9-11-15)23-17-16(28-20(23)26)18(24)22-19(21-17)27-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHAURYANURPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC4=CC=CC=C4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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